2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
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Overview
Description
2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is a heterocyclic compound that features both azetidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the azetidine or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and imidazole rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, which is known for its biological activity.
Imidazole derivatives: Compounds like 1-methylimidazole, which is used in various chemical and pharmaceutical applications.
Uniqueness
2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is unique due to the combination of the azetidine and imidazole rings in a single molecule. This structural feature can enhance its biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(3-methoxyazetidin-3-yl)-1-methylimidazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-7(11)8(12-2)5-9-6-8;;/h3-4,9H,5-6H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRYWYBQNOQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CNC2)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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